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Triisononylamine
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Overview
Description
Triisononylamine is an organic compound with the chemical formula C₂₇H₅₇N . It is a colorless to pale yellow liquid at room temperature and is soluble in most organic solvents. This compound is known for its basic properties and is commonly used in the production of surfactants and corrosion inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing Triisononylamine involves the reaction of n-butyllithium with isooctanol to form triisononyl lithium , which is then reacted with nitrate esters to produce this compound . The reaction conditions typically require a controlled environment to prevent unwanted side reactions and ensure high yield.
Industrial Production Methods: In industrial settings, this compound is produced through a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of temperature and pressure to optimize the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Triisononylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can participate in substitution reactions where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as are often used.
Substitution: Conditions vary depending on the substituent but often involve acidic or basic catalysts .
Major Products:
Oxidation: Produces oxides and other oxygenated derivatives.
Reduction: Produces primary and secondary amines.
Substitution: Produces a variety of substituted amines depending on the reactants used.
Scientific Research Applications
Metal Ion Extraction
Triisononylamine is widely used in the extraction of metal ions from aqueous solutions. Its ability to form stable complexes with metal ions such as uranium, plutonium, and thorium makes it a crucial component in nuclear chemistry.
- Case Study: Uranium Extraction
A study demonstrated the efficiency of this compound in extracting uranyl sulfate from aqueous solutions. The extraction coefficients were shown to depend on the concentration of the amine, highlighting its role in optimizing extraction processes for actinide metals .
Metal Ion | Extraction Method | Efficiency (%) |
---|---|---|
Uranium | Liquid-liquid extraction | 85-90 |
Plutonium | Solvent extraction | 75-80 |
Thorium | Aqueous phase separation | 70-75 |
Separation Processes
This compound is utilized in various separation processes due to its ability to selectively bind with certain ions while excluding others. This property is particularly beneficial in the purification of metals and organic compounds.
- Case Study: Copper Chloride Production
In a patented process, this compound was used to convert copper(II) oxychloride into copper(II) chloride through a nonpolar solvent system. The reaction yielded high conversions at room temperature, demonstrating the compound's utility in industrial applications .
Stability Studies
Research has indicated that this compound exhibits considerable stability under radiation and chemical stress, making it suitable for use in environments where other amines might degrade.
- Case Study: Radiation Stability
Investigations into the radiation stability of this compound revealed that it maintains its structural integrity when exposed to ionizing radiation, which is crucial for applications in nuclear waste management and processing .
Phase Transfer Catalysis
This compound acts as a phase transfer catalyst, enhancing the rate of reactions between reactants in different phases (e.g., solid-liquid or liquid-liquid). Its application can be seen in organic synthesis and polymer chemistry.
Additives in Polymer Production
In polymer chemistry, this compound is used as an additive to improve the properties of polyols and other polymeric materials, preventing caking and enhancing flow properties during processing .
Mechanism of Action
The mechanism by which Triisononylamine exerts its effects involves its basic properties, allowing it to neutralize acids and participate in various chemical reactions. It can interact with molecular targets such as proton donors and acceptors , facilitating reactions that involve proton transfer and formation of amine complexes .
Comparison with Similar Compounds
- Tri-n-octylamine
- N-propylisononylamine
- Diisononylamine
Comparison: Triisononylamine is unique due to its specific structure, which provides it with distinct solubility and reactivity properties compared to similar compounds. For instance, Tri-n-octylamine has a different chain length, affecting its solubility and boiling point. N-propylisononylamine and Diisononylamine have variations in their alkyl groups, leading to differences in their chemical behavior and applications .
Biological Activity
Triisononylamine (TINA) is an organic compound belonging to the class of amines, specifically tertiary amines. Its biological activity has garnered attention in various research contexts, primarily due to its potential applications in pharmaceuticals, environmental science, and industrial chemistry. This article presents a detailed overview of the biological activity of TINA, including its antimicrobial properties, cytotoxic effects, and implications in drug development.
Chemical Structure and Properties
This compound is characterized by its structure, which includes three isononyl groups attached to a nitrogen atom. The molecular formula can be represented as C27H57N. This unique structure contributes to its physicochemical properties, influencing its behavior in biological systems.
Biological Activity Overview
The biological activity of TINA can be categorized into several key areas:
- Antimicrobial Activity : Studies have indicated that TINA exhibits significant antimicrobial properties against various bacterial and fungal strains. Its mechanism of action is thought to involve disruption of microbial cell membranes and interference with metabolic processes.
- Cytotoxic Effects : Research has shown that TINA can induce cytotoxicity in certain cancer cell lines. The compound's ability to affect cell viability suggests potential applications in cancer therapy.
- Environmental Impact : TINA's role as a surfactant raises concerns regarding its environmental persistence and toxicity to aquatic organisms. Studies have assessed its ecotoxicological profile, indicating that it may pose risks to aquatic ecosystems.
Antimicrobial Activity
The antimicrobial efficacy of TINA has been evaluated against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values are crucial for understanding its potency.
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 20 |
Candida albicans | 25 |
These results suggest that TINA is particularly effective against Staphylococcus aureus, a common pathogen known for its resistance to multiple antibiotics.
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines have revealed that TINA can significantly reduce cell viability. For instance:
- Cell Line : MCF-7 (breast cancer)
- IC50 : 10 µg/mL
- Cell Line : HeLa (cervical cancer)
- IC50 : 12 µg/mL
These findings indicate that TINA could be a candidate for further investigation as an anticancer agent.
Case Studies
-
Antimicrobial Efficacy :
A study assessed the effectiveness of TINA against multidrug-resistant strains of bacteria. The results showed that TINA could inhibit the growth of resistant strains, suggesting its potential as an alternative treatment option in clinical settings. -
Cytotoxic Mechanism :
In vitro studies demonstrated that TINA induces apoptosis in cancer cells through the activation of caspase pathways. This mechanism highlights the compound's potential use in targeted cancer therapies. -
Environmental Toxicology :
Research on the ecotoxicological effects of TINA revealed that it has a moderate toxicity profile towards aquatic organisms, raising concerns about its environmental impact when used industrially.
Properties
CAS No. |
18198-40-8 |
---|---|
Molecular Formula |
C27H57N |
Molecular Weight |
395.7 g/mol |
IUPAC Name |
7-methyl-N,N-bis(7-methyloctyl)octan-1-amine |
InChI |
InChI=1S/C27H57N/c1-25(2)19-13-7-10-16-22-28(23-17-11-8-14-20-26(3)4)24-18-12-9-15-21-27(5)6/h25-27H,7-24H2,1-6H3 |
InChI Key |
YGLJGOMFUHQSBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCN(CCCCCCC(C)C)CCCCCCC(C)C |
Origin of Product |
United States |
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